molecular formula C10H19BrO2 B6168260 tert-butyl 2-bromohexanoate CAS No. 24356-14-7

tert-butyl 2-bromohexanoate

Cat. No. B6168260
CAS RN: 24356-14-7
M. Wt: 251.2
InChI Key:
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Description

Tert-butyl 2-bromohexanoate (TBHB) is a synthetic organic compound with a diverse range of applications in the scientific and industrial fields. It is a colorless liquid with a pungent odor and is insoluble in water, but miscible with most organic solvents. TBHB is used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in various industrial processes. TBHB has also been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Tert-butyl 2-bromohexanoate has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the synthesis of polymers, and as a reagent in organic synthesis. tert-butyl 2-bromohexanoate has also been studied for its potential applications in biochemistry and physiology, such as in the synthesis of enzymes and hormones. tert-butyl 2-bromohexanoate has also been used in the synthesis of metal complexes, which can be used as catalysts in industrial processes.

Mechanism of Action

Tert-butyl 2-bromohexanoate acts as a nucleophile, which means it can react with electrophiles to form covalent bonds. tert-butyl 2-bromohexanoate can react with alkyl halides to form alkyl ethers, and can also react with aldehydes and ketones to form alcohols. tert-butyl 2-bromohexanoate can also react with carboxylic acids to form esters.
Biochemical and Physiological Effects
tert-butyl 2-bromohexanoate has been studied for its potential biochemical and physiological effects. Studies have shown that tert-butyl 2-bromohexanoate can act as an antioxidant, which means it can protect cells from oxidative damage caused by free radicals. tert-butyl 2-bromohexanoate has also been studied for its potential anti-inflammatory effects, as well as its ability to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-bromohexanoate is a useful reagent for lab experiments due to its high reactivity and its ability to form covalent bonds with a variety of compounds. tert-butyl 2-bromohexanoate is also relatively inexpensive and is readily available in most chemical supply stores. However, tert-butyl 2-bromohexanoate is also a highly volatile compound, so it should be handled with caution in the laboratory.

Future Directions

The potential future directions for tert-butyl 2-bromohexanoate research include further studies on its biochemical and physiological effects, as well as its potential applications in industrial processes. tert-butyl 2-bromohexanoate could also be studied for its potential applications in the synthesis of polymers and other materials. Additionally, tert-butyl 2-bromohexanoate could be studied to determine its potential toxicity, as well as its potential uses as a food additive or preservative.

Synthesis Methods

Tert-butyl 2-bromohexanoate can be synthesized from the reaction of 2-bromohexanoic acid and tert-butyl alcohol. The reaction is catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, and is carried out at a temperature of around 80°C. The reaction is slow and requires stirring for several hours. The product is then filtered and the solvent is evaporated to yield a colorless liquid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 2-bromohexanoate can be achieved through the esterification of 2-bromohexanoic acid with tert-butanol in the presence of a strong acid catalyst.", "Starting Materials": [ "2-bromohexanoic acid", "tert-butanol", "strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 2-bromohexanoic acid (1 equivalent) and tert-butanol (1.2 equivalents) to a round-bottom flask.", "Add a few drops of strong acid catalyst (e.g. sulfuric acid) to the flask.", "Heat the mixture under reflux for several hours until the reaction is complete.", "Allow the mixture to cool to room temperature and then pour it into a separatory funnel.", "Extract the organic layer with diethyl ether (3 x 50 mL).", "Wash the combined organic layers with brine (50 mL) and dry over anhydrous magnesium sulfate.", "Filter the mixture and concentrate the organic layer under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate).", "Collect the desired product as a colorless oil." ] }

CAS RN

24356-14-7

Product Name

tert-butyl 2-bromohexanoate

Molecular Formula

C10H19BrO2

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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